![molecular formula C23H22ClNO4S B3479706 4-chloro-N-[4-hydroxy-2-isopropyl-5-methyl-3-(phenylsulfonyl)phenyl]benzamide](/img/structure/B3479706.png)
4-chloro-N-[4-hydroxy-2-isopropyl-5-methyl-3-(phenylsulfonyl)phenyl]benzamide
Overview
Description
4-chloro-N-[4-hydroxy-2-isopropyl-5-methyl-3-(phenylsulfonyl)phenyl]benzamide is a chemical compound that has been extensively studied for its potential applications in various scientific fields.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-hydroxy-2-isopropyl-5-methyl-3-(phenylsulfonyl)phenyl]benzamide involves the inhibition of specific signaling pathways, including the PI3K/Akt/mTOR pathway and the JAK/STAT pathway. By inhibiting these pathways, this compound can prevent the proliferation and survival of cancer cells, as well as protect neurons from damage.
Biochemical and Physiological Effects:
4-chloro-N-[4-hydroxy-2-isopropyl-5-methyl-3-(phenylsulfonyl)phenyl]benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and survival, the induction of apoptosis, and the protection of neurons from damage. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-N-[4-hydroxy-2-isopropyl-5-methyl-3-(phenylsulfonyl)phenyl]benzamide in lab experiments is its specificity for certain signaling pathways, which allows for targeted inhibition. Additionally, this compound has been shown to have low toxicity in vitro. However, one limitation is that its efficacy may vary depending on the specific cell line or tissue type being studied.
Future Directions
There are several future directions for the study of 4-chloro-N-[4-hydroxy-2-isopropyl-5-methyl-3-(phenylsulfonyl)phenyl]benzamide, including the development of more potent analogs, the investigation of its potential as a therapeutic agent in animal models, and the exploration of its mechanisms of action in greater detail. Additionally, this compound may have potential applications in other scientific fields, such as immunology and infectious disease research.
Scientific Research Applications
4-chloro-N-[4-hydroxy-2-isopropyl-5-methyl-3-(phenylsulfonyl)phenyl]benzamide has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In neuroscience, it has been studied for its potential as a neuroprotective agent. Additionally, it has been used in drug discovery as a lead compound for the development of new drugs.
properties
IUPAC Name |
N-[3-(benzenesulfonyl)-4-hydroxy-5-methyl-2-propan-2-ylphenyl]-4-chlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO4S/c1-14(2)20-19(25-23(27)16-9-11-17(24)12-10-16)13-15(3)21(26)22(20)30(28,29)18-7-5-4-6-8-18/h4-14,26H,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRYKXQYPGQAJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)S(=O)(=O)C2=CC=CC=C2)C(C)C)NC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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